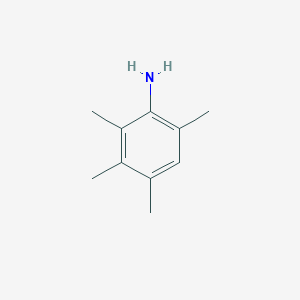

2,3,4,6-Tetramethylaniline

Description

Significance of Substituted Anilines in Contemporary Organic and Materials Science Research

Substituted anilines are a class of organic compounds that are derived from aniline (B41778) and serve as crucial building blocks in a wide array of chemical syntheses. wisdomlib.org Their versatility makes them indispensable in the creation of pharmaceuticals, agrochemicals, dyes, and pigments. sci-hub.seontosight.ai In the realm of materials science, aniline and its derivatives are utilized in the manufacturing of rubber, polymers, and other industrial products. sci-hub.seresearchgate.net The ability to modify the aniline structure with various functional groups allows for the fine-tuning of chemical and physical properties, leading to materials with desired characteristics. wisdomlib.orgtohoku.ac.jp For instance, certain substituted anilines are precursors to organometallic complexes and ferromagnetic materials. sci-hub.se The diverse applications of these compounds underscore their importance in both academic research and industrial processes. sci-hub.seresearchgate.net

Structural Diversity and Isomerism of Tetramethylanilines

Tetramethylanilines are a subset of substituted anilines characterized by the presence of four methyl groups on the benzene (B151609) ring. The different possible arrangements of these methyl groups lead to several structural isomers, each with unique properties and potential applications. The isomers of tetramethylaniline include:

2,3,4,5-Tetramethylaniline

2,3,4,6-Tetramethylaniline

2,3,5,6-Tetramethylaniline

The position of the methyl groups significantly influences the steric and electronic environment of the amino group, thereby affecting the compound's reactivity and physical characteristics. For example, the steric hindrance provided by methyl groups at the ortho positions (2 and 6) can impact the basicity of the aniline and its participation in certain reactions. lkouniv.ac.in The separation and identification of these isomers can be challenging but are crucial for their specific applications. lcms.cz

Table 1: Structural Isomers of Tetramethylaniline

| Isomer Name | CAS Number | Molecular Formula |

|---|---|---|

| 2,3,4,5-Tetramethylaniline | 2217-45-0 | C₁₀H₁₅N |

| This compound | 488-71-1 | C₁₀H₁₅N |

| 2,3,5,6-Tetramethylaniline | --- | C₁₀H₁₅N |

Current Research Landscape for this compound and Related Derivatives

Current research on this compound and its derivatives spans various fields, from fundamental organic synthesis to the development of advanced materials. For instance, it has been used in the synthesis of novel ligands for olefin polymerization catalysts. researchgate.netmanchester.ac.uk In materials science, derivatives of this compound are being explored for their potential in creating solution-processable aromatic polyimides for gas separation membranes and as building blocks for functional π-systems in organic electronics. rsc.orgtcichemicals.com Furthermore, the compound is a subject of study in toxicology due to its genotoxic properties. nih.govd-nb.infoscispace.com The synthesis of various derivatives, such as N-benzyl-N,2,4,6-tetramethylaniline and N,N,2,6-tetramethylaniline, continues to be an active area of research, with studies focusing on their synthesis and characterization. nih.govrsc.orgnist.gov

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol nih.gov |

| Appearance | - |

| Melting Point | - |

| Boiling Point | - |

| Density | - |

| Solubility | - |

| CAS Number | 488-71-1 nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,6-tetramethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-6-5-7(2)10(11)9(4)8(6)3/h5H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOTYGMUHKGENS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20487238 | |

| Record name | 2,3,4,6-TETRAMETHYLANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20487238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-71-1 | |

| Record name | 2,3,4,6-TETRAMETHYLANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20487238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tetramethylanilines and Analogous Highly Substituted Anilines

Conventional Synthetic Routes to Substituted Anilines

The synthesis of substituted anilines has traditionally relied on several key chemical transformations. One of the most common methods involves the nitration of an aromatic precursor followed by the reduction of the nitro group to an amine. For instance, the preparation of 2,4,6-trimethylaniline (B148799) is achieved through the selective mononitration of mesitylene (B46885), followed by reduction. wikipedia.orgchemicalbook.com This approach, however, requires careful control to avoid oxidation of the methyl groups. wikipedia.org

Another prevalent strategy is the palladium-catalyzed cross-coupling of aryl halides with ammonia (B1221849) or its equivalents, a reaction widely known as the Buchwald-Hartwig amination. rsc.orgorganic-chemistry.org This method has proven to be robust for creating a wide range of anilines from aryl halides. organic-chemistry.org Similarly, copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative route for C-N bond formation. organic-chemistry.org More recently, methods involving the amination of arylboronic acids have been developed, offering a complementary approach to access functionalized anilines. organic-chemistry.org

Reductive amination of carbonyl compounds and SNAr reactions with nitrogen-centered nucleophiles also represent established pathways to substituted anilines. nih.gov These conventional routes, while effective, can sometimes be limited by harsh reaction conditions, the need for pre-functionalized starting materials, and challenges in achieving specific substitution patterns, particularly for highly substituted anilines. nih.gov

Targeted Synthesis and Derivatization of Tetramethylaniline Isomers

The unique substitution pattern of tetramethylaniline isomers necessitates specific synthetic strategies to control the placement of the methyl groups on the aromatic ring.

Alkylation and Methylation of Aniline (B41778) Derivatives

Direct alkylation and methylation of aniline and its derivatives are fundamental methods for synthesizing more complex substituted anilines. Friedel-Crafts alkylation, using alkyl halides or alcohols in the presence of a Lewis acid catalyst like aluminum chloride, is a classic approach. The stoichiometry and reaction conditions, such as temperature and solvent polarity, must be carefully managed to control the degree and position of methylation and to minimize the formation of byproducts.

More advanced catalytic systems have been developed to improve the efficiency and selectivity of N-alkylation and N-methylation. For example, iridium(III) and ruthenium(II) complexes with N-heterocyclic carbene (NHC) ligands have been shown to effectively catalyze the N-alkylation of anilines with alcohols, including methanol (B129727) for N-methylation, often under solvent-free conditions. nih.gov These reactions are considered green alternatives to traditional methods that use toxic alkyl halides. nih.gov Photocatalytic methods using heterojunction catalysts like Cu₂O/TiO₂ have also been employed for the N-alkylation of aniline derivatives with high yields. Furthermore, the use of dialkyl carbonates over zeolite catalysts such as NaY faujasite offers a selective method for the mono-N-alkylation of primary aromatic amines. unive.it

A recent study detailed the synthesis of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate (B1224126) via the methylation of 2,4,6-trimethylaniline, highlighting a direct route to a quaternary ammonium (B1175870) salt derivative. nih.gov

| Method | Catalyst/Reagent | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | Lewis acids (e.g., AlCl₃) | Aniline derivatives | Methylated anilines | Requires control of stoichiometry and conditions. | |

| Catalytic N-Alkylation | NHC-Ir(III) and NHC-Ru(II) complexes | Aniline derivatives, Alcohols | N-alkyl anilines | Solvent-free, green alternative. | nih.gov |

| Photocatalytic N-Alkylation | Cu₂O/TiO₂ | Aniline derivatives, Methanol | N-methyl anilines | High yield under UV irradiation. | |

| Zeolite-Catalyzed Alkylation | NaY faujasite, Dialkyl carbonates | Primary aromatic amines | Mono-N-alkyl anilines | High selectivity, solvent-free. | unive.it |

| Direct Methylation | Methyl trifluoromethanesulfonate | 2,4,6-trimethylaniline | N,2,4,6-tetramethylanilinium trifluoromethanesulfonate | Synthesis of quaternary ammonium salt. | nih.gov |

Condensation Reactions for Schiff Base Formation

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). researchgate.netnih.gov This reaction is a versatile method for derivatizing anilines, including highly substituted ones like 2,4,6-trimethylaniline. The formation of the imine bond (C=N) is a reversible process that proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov

For example, glyoxal-bis(mesitylimine), a precursor to important N-heterocyclic carbene (NHC) ligands like IMes, is synthesized by the condensation of 2,4,6-trimethylaniline with glyoxal (B1671930). wikipedia.org Similarly, Schiff base ligands can be prepared from 2,4,6-trimethylaniline and various aldehydes, which can then be used to form cyclometallated palladium compounds. researchgate.netsciforum.net The synthesis of N-isopropylidene-2,4,6-trimethylaniline is another example, achieved through a dehydration reaction between 2,4,6-trimethylaniline and acetone. nih.gov This imine can be further methylated to form an iminium salt. nih.gov

The synthesis of bis(arylimino)pyridine ligands, which are significant in coordination chemistry, involves the reaction of 2,6-pyridinedicarboxaldehyde (B58191) with 2,4,6-trimethylaniline. sigmaaldrich.cn

| Aniline Derivative | Carbonyl Compound | Product | Application | Reference |

|---|---|---|---|---|

| 2,4,6-Trimethylaniline | Glyoxal | Glyoxal-bis(mesitylimine) | Precursor to NHC ligands (e.g., IMes) | wikipedia.org |

| 2,4,6-Trimethylaniline | Various aldehydes | Schiff base ligands | Synthesis of palladacycles | researchgate.net, sciforum.net |

| 2,4,6-Trimethylaniline | Acetone | N-isopropylidene-2,4,6-trimethylaniline | Intermediate for iminium salts | nih.gov |

| 2,4,6-Trimethylaniline | 2,6-Pyridinedicarboxaldehyde | Bis(arylimino)pyridine ligands | Coordination chemistry | , sigmaaldrich.cn |

C–H Amination Approaches to Aryl Amines

Direct C–H amination has emerged as a powerful and atom-economical strategy for the synthesis of aryl amines, offering an alternative to traditional cross-coupling reactions that require pre-functionalized arenes. vilniustech.ltnih.gov This approach involves the direct formation of a C–N bond by activating a C–H bond on the aromatic ring.

Palladium-catalyzed C–H amination has been a significant area of research. For instance, a palladium(II)/norbornene cooperative catalysis system enables the ortho-C–H amination of pinacol (B44631) arylborates, providing a route to structurally diverse anilines. rsc.org This method is notable for its scalability and tolerance of a wide range of functional groups. rsc.org Iron-catalyzed C–H amination has also been developed for the synthesis of N-alkyl anilines from simple arenes using an electrophilic aminating reagent. acs.org

Copper-mediated C–H amination offers another viable pathway. An efficient Cu(I)-mediated reaction using oximes as the amino donor allows for the direct introduction of an NH₂ group, even on strongly coordinating heterocycles. nih.govrsc.org The use of directing groups is often employed to achieve site-selectivity in these C–H functionalization reactions. rsc.org While these methods have been broadly applied to aniline synthesis, their specific application to produce tetramethylated anilines is an area of ongoing development.

Advanced Synthetic Techniques for Highly Substituted Anilines

To overcome some of the limitations of traditional batch synthesis, advanced techniques like continuous flow processing are being increasingly adopted for the production of aromatic amines.

Continuous Flow Synthesis in Aromatic Amine Production

Continuous flow synthesis offers several advantages over conventional batch processing, including enhanced heat and mass transfer, improved safety, shorter reaction times, and ease of scalability. acs.org These benefits are particularly relevant for reactions that are highly exothermic or require precise control over reaction parameters.

The Friedel–Crafts alkylation of aromatic amines has been successfully implemented in a continuous flow system using a microreactor. acs.org This approach significantly reduces the reaction time compared to batch mode. acs.org For example, the synthesis of 4,4′-dicumyldiphenylamine was achieved with satisfactory yields using a ZnCl₂ catalyst in a continuous flow setup. acs.org

Continuous flow has also been applied to the reductive N-methylation of aromatic amines using heterogeneous palladium catalysts, providing a green and efficient method to access N-methyl amines. rsc.org Furthermore, the reduction of aromatic nitro compounds to primary amines has been performed under continuous flow conditions using trichlorosilane, resulting in high yields and short reaction times without the need for extensive purification. beilstein-journals.orgresearchgate.net The development of continuous flow procedures for reactions like the lipase-catalyzed Michael addition of aromatic amines further demonstrates the versatility of this technology in synthesizing amine derivatives under environmentally friendly conditions. mdpi.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. rsc.orgrug.nl These reactions are distinguished by their high atom economy, step efficiency, and operational simplicity, making them powerful tools for the rapid generation of molecular complexity. rsc.org In the context of synthesizing highly substituted anilines and their analogs, MCRs offer convergent and modular routes to structures that would otherwise require lengthy, linear synthetic sequences. nih.gov Several MCRs, including isocyanide-based reactions like the Ugi and Passerini reactions, as well as various metal-catalyzed and condensation-based strategies, have been successfully employed. chemmethod.comorganic-chemistry.org

Isocyanide-Based Multicomponent Reactions

The Ugi and Passerini reactions are cornerstone isocyanide-based MCRs that enable the rapid assembly of peptide-like structures and other complex amides. organic-chemistry.orgorganic-chemistry.org The Ugi four-component condensation (U-4CC) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. organic-chemistry.org The Passerini reaction is a three-component reaction that combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide. ambeed.comorganic-chemistry.org

These reactions are tolerant of sterically demanding substrates, making them suitable for the synthesis of derivatives from highly substituted anilines. For instance, the sterically hindered 2,4,6-trimethylaniline has been successfully used as the amine component in an Ugi tetrazole reaction. rug.nl In this variation, trimethylsilyl (B98337) azide (B81097) (TMS-N3) serves as the acid component, leading to the formation of 1H-tetrazole scaffolds, which are important bioisosteres for carboxylic acids. rug.nl The reaction between 2,4,6-trimethylaniline, isobutyraldehyde, β-cyanoethyl isocyanide, and TMS-N3 proceeded to completion, affording the corresponding tetrazole product in a 71% isolated yield. rug.nl

A novel metal-free, three-component protocol for the modular assembly of 2-aminoanilines merges a hydroxylamine-Passerini reaction with a subsequent hetero-Cope rearrangement. acs.orgacs.org This strategy involves the reaction of an isocyanide and an aldehyde to form a nitrilium intermediate, which is then trapped by an N-arylhydroxylamine. The resulting adduct undergoes a acs.orgacs.org-sigmatropic rearrangement to furnish the substituted 2-aminoaniline product bearing an α-hydroxyamide substructure. acs.org

Table 1: Ugi Tetrazole Reaction with 2,4,6-Trimethylaniline

This table summarizes the results of an Ugi tetrazole reaction using the sterically hindered amine, 2,4,6-trimethylaniline.

| Amine Component | Aldehyde/Ketone | Isocyanide | Acid Component | Product Yield | Reference |

| 2,4,6-Trimethylaniline | Isobutyraldehyde | β-Cyanoethyl isocyanide | Trimethylsilyl azide | 71% | rug.nl |

Rhodium-Catalyzed Three-Component Coupling

Transition-metal catalysis can be effectively combined with multicomponent strategies to access unique molecular scaffolds. A notable example is the rhodium-catalyzed one-pot, three-component reaction between primary arylamines, aliphatic aldehydes, and terminal alkynes (A3 coupling) to synthesize propargylamines. nih.gov A highly efficient catalyst system, [{Rh(μ-Cl)(H)₂(IPr)}₂] (where IPr = 1,3-bis-(2,6-diisopropylphenyl)imidazole-2-ylidene), has been developed for this transformation. nih.govcsic.es

This methodology has been successfully applied to the sterically demanding 2,4,6-trimethylaniline (mesitylamine), demonstrating its robustness. nih.gov The reaction of 2,4,6-trimethylaniline with isovaleraldehyde (B47997) and triisopropylsilylacetylene, catalyzed by 5 mol% of the rhodium complex in benzene-d₆ at 80 °C, yielded the corresponding propargylamine (B41283) product in 97% yield after 7 hours. csic.es Mechanistic studies suggest the formation of an imine complex, [RhCl(CO)IPr(MesN=CHR)], as a key intermediate in the catalytic cycle. nih.govcsic.es The reaction tolerates a range of aliphatic aldehydes, providing a direct route to secondary propargylamines derived from highly substituted anilines. researchgate.net

Table 2: Rhodium-Catalyzed A3 Coupling with Substituted Anilines and Aldehydes

This table presents the yields for the synthesis of various propargylamines via a rhodium-catalyzed three-component reaction.

| Aniline | Aldehyde | Alkyne | Catalyst Loading | Temperature | Time (h) | Yield | Reference |

| 2,4,6-Trimethylaniline | Isovaleraldehyde | Triisopropylsilylacetylene | 5 mol% | 80 °C | 7 | 97% | csic.es |

| Aniline | Isovaleraldehyde | Triisopropylsilylacetylene | 5 mol% | 80 °C | 7 | 94% | csic.es |

| 4-Fluoroaniline | Isovaleraldehyde | Triisopropylsilylacetylene | 5 mol% | 80 °C | 7 | 95% | csic.es |

| 2,4,6-Tri-tert-butylaniline | Isovaleraldehyde | Triisopropylsilylacetylene | 5 mol% | 80 °C | 24 | 94% | csic.es |

| 2,4,6-Tri-tert-butylaniline | Pivalaldehyde | Triisopropylsilylacetylene | 5 mol% | 80 °C | 24 | 87% | csic.es |

One-Pot Synthesis of Polysubstituted Dicyanoanilines

Another multicomponent approach directly constructs the substituted aniline ring itself. A green and efficient one-pot synthesis of polysubstituted 2,6-dicyanoanilines has been developed through the tandem cyclocondensation of an aromatic aldehyde, acetophenone (B1666503), and malononitrile (B47326). chemmethod.com This reaction proceeds at room temperature in water, utilizing a magnetic phase-transfer nanocatalyst, Fe₃O₄@SiO₂@Pr-HMTA (hexamethylenetetramine). chemmethod.com The methodology involves combining the aldehyde, malononitrile (2 equivalents), and acetophenone in the presence of the catalyst. chemmethod.com Upon completion, the catalyst is easily separated with a magnet, and the product crystallizes from the solution, representing an environmentally benign route to highly functionalized anilines. chemmethod.com

Biginelli-Type Reactions

The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335), typically under acidic catalysis. wikipedia.orgmdpi.comorganic-chemistry.org While the classic reaction does not use anilines, related Biginelli-type MCRs have been developed that expand the scope of this transformation. For example, Biginelli-type reactions using NH-free sulfonimidamides instead of urea have been shown to produce 2,3-dihydro-1,2,6-thiadiazine 1-oxides under solvent-free mechanochemical conditions. acs.org The development of Hantzsch synthesis derivatives, where an aniline replaces ammonium acetate (B1210297) as the nitrogen source, provides N-aryl-4-aryldihydropyridines, further showcasing the utility of anilines in multicomponent strategies to build complex heterocyclic systems. nih.govbohrium.com

Reactivity and Reaction Mechanisms of Highly Substituted Anilines

Electronic and Steric Effects Governing Reactivity in Tetramethylanilines

The chemical behavior of tetramethylanilines is a direct consequence of the interplay between electronic and steric effects imparted by the methyl substituents and the amino group. The four methyl groups on 2,3,4,6-tetramethylaniline are electron-donating through an inductive effect (+I), which increases the electron density on the benzene (B151609) ring. This enhanced electron density would typically activate the ring towards electrophilic aromatic substitution.

However, a more dominant factor in highly substituted anilines is the steric effect, particularly the "ortho effect" or "steric inhibition of resonance" (SIR). rsc.orgnih.gov In anilines like N,N,2,6-tetramethylaniline, the bulky methyl groups at the ortho positions (positions 2 and 6) physically obstruct the amino group, forcing it to twist out of the plane of the benzene ring. Current time information in Bangalore, IN.researchgate.net This loss of planarity inhibits the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system (a +R or +M effect). nih.govnih.gov

As a consequence of SIR, the electron-donating character of the amino group is significantly diminished. rsc.orgmdpi.comyoutube.com While the inductive effect of the methyl groups enriches the ring with electrons, the lack of resonance from the amino group means the para position is not as strongly activated as it would be in a less hindered aniline (B41778), like N,N-dimethylaniline. researchgate.net Paradoxically, this inhibition of resonance makes the nitrogen's lone pair more localized and therefore more available for protonation, rendering ortho-substituted anilines like N,N,2,6-tetramethylaniline more basic than their non-ortho-substituted counterparts. nih.govCurrent time information in Bangalore, IN.researchgate.net

Table 1: Comparison of Electronic and Steric Effects in Anilines

| Compound | Key Substituents | Dominant Effect | Consequence on Reactivity |

| Aniline | -NH₂ | Resonance (+R) | Ring is activated, N lone pair is delocalized (less basic). |

| N,N-Dimethylaniline | -N(CH₃)₂ | Resonance (+R) > Inductive (+I) | Ring is strongly activated, N lone pair is delocalized. |

| This compound | -NH₂, 4x -CH₃ | Steric Hindrance, Inductive (+I) | Steric bulk around the -NH₂ group influences its nucleophilicity. |

| N,N,2,6-Tetramethylaniline | -N(CH₃)₂, 2x ortho -CH₃ | Steric Inhibition of Resonance (SIR) | N lone pair is localized (more basic), but resonance activation of the ring is blocked. Current time information in Bangalore, IN.researchgate.net |

Nucleophilic Properties and Substitution Reactions

The nucleophilicity of this compound is a dual concept, referring to either the nitrogen atom or the aromatic ring acting as the nucleophile. Due to steric inhibition of resonance, the lone pair on the nitrogen atom is more localized and available, enhancing its basicity and its nucleophilic character. nih.govCurrent time information in Bangalore, IN.researchgate.net

However, the significant steric hindrance created by the four methyl groups, particularly those at the 2- and 6-positions, often impedes the ability of the nitrogen to participate in nucleophilic substitution (Sₙ2) reactions. akjournals.com The bulky nature of the molecule can prevent it from approaching an electrophilic center effectively. rsc.org For instance, studies have shown that sterically demanding anilines like 2,4,6-trimethylaniline (B148799) may fail to react in certain copper-catalyzed C-N bond-forming reactions where less hindered anilines are successful. researchgate.net

When the aromatic ring of this compound acts as the nucleophile in electrophilic aromatic substitution, the directing effects of the substituents come into play. The amino group is a strong ortho-, para-director, while the methyl groups are weaker ortho-, para-directors. The substitution pattern will be guided to the only available position, C5. However, as discussed, the reactivity of the ring is a balance between the activating inductive effects of the methyl groups and the reduced resonance activation from the sterically hindered amino group. buet.ac.bd

Mechanistic Studies of Reactions Involving Substituted Anilines

The reaction of anilines with carboxylic acids or their more reactive derivatives (like acyl chlorides) to form amides is a fundamental transformation. For a sterically hindered amine like 2,3,4,6-trimethylaniline, this reaction typically requires activation of the carboxylic acid. The direct condensation of a carboxylic acid and an amine is often unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt.

Coupling reagents are used to facilitate this amidation. For example, silicon tetrachloride has been used as a coupling reagent for amide bond formation. In one study, 2,4,6-trimethylaniline (mesitylamine) reacted with benzoic acid in the presence of SiCl₄ and pyridine (B92270) to give N-2,4,6-trimethylphenylbenzamide in 80% yield. youtube.com However, the same study noted that the reaction between the highly sterically hindered 2,4,6-trimethylbenzoic acid and 2,4,6-trimethylaniline failed completely, highlighting the critical role of steric hindrance in both the amine and the carboxylic acid. youtube.com Another method involves the in situ generation of phosphonium (B103445) salts from triphenylphosphine (B44618) and N-chlorophthalimide to activate the carboxylic acid, which then reacts with the aniline.

The general mechanism for these activated reactions involves the formation of a highly reactive acyl-substituted intermediate (e.g., an acyloxy-phosphonium salt), which is then susceptible to nucleophilic attack by the aniline's amino group, even with its steric bulk. youtube.com

The reaction of anilines with α-keto acids like pyruvic acid is central to several classic named reactions for the synthesis of quinolines, such as the Doebner reaction. nih.gov This three-component reaction typically involves an aniline, an aldehyde, and pyruvic acid. nih.gov

The mechanism is believed to proceed as follows:

Schiff Base Formation: The aniline first reacts with the aldehyde component to form a Schiff base (an imine).

Enol/Enolate Formation: Pyruvic acid generates an enol or enolate in the reaction medium.

Condensation: The enol/enolate of pyruvic acid then attacks the imine carbon of the Schiff base in a Mannich-type reaction.

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular electrophilic cyclization onto the electron-rich aromatic ring of the aniline moiety.

Aromatization: Subsequent dehydration and oxidation (often involving the Schiff base as a hydrogen acceptor) leads to the formation of the aromatic quinoline-4-carboxylic acid product. nih.gov

While no specific study on this compound was found, it is expected to follow this general pathway. However, the steric hindrance from the four methyl groups would likely decrease the reaction rate compared to less substituted anilines. The success of the reaction would depend on the ability of the C-5 position to participate in the cyclization step.

The thermal behavior of anilinium salts is highly dependent on the nature of the counter-anion and the substitution pattern on the aniline. Studies on the closely related 2,4,6-trimethylanilinium nitrate (B79036) and perchlorate (B79767) salts show that their thermal decomposition is initiated by a proton transfer from the anilinium cation back to the anion. nih.gov This regenerates the neutral 2,4,6-trimethylaniline and the corresponding acid (HNO₃ or HClO₄) in the condensed phase. At higher temperatures, this is followed by a rapid oxidation-reduction reaction between the regenerated amine and acid, which can lead to ignition or explosion. nih.gov

For anilinium salts with halide anions, the decomposition can proceed via different pathways. Kinetic studies of N,N,N-trimethylanilinium halides suggest that thermal degradation can occur through an Sₙ2 mechanism, where the halide anion attacks one of the N-methyl groups, yielding the parent aniline (N,N-dimethylaniline) and a methyl halide. rsc.org Other studies on dimethylanilinium bromides suggest that decomposition involves simultaneous sublimation and dissociative vaporization. buet.ac.bd

For a 2,3,4,6-tetramethylanilinium salt, the primary thermal reaction would likely be the reversible proton transfer to form the free amine and the corresponding acid. Rearrangements are less common under simple thermal conditions unless specific functional groups are present that can facilitate intramolecular shifts. mdpi.com

Table 2: Thermal Decomposition Pathways of Substituted Anilinium Salts

| Anilinium Salt Type | Counter-anion | Proposed Primary Thermal Reaction | Reference |

| 2,4,6-Trimethylanilinium | NO₃⁻, ClO₄⁻ | Proton transfer to anion, regenerating free amine and acid. | nih.gov |

| N,N,N-Trimethylanilinium | I⁻, Br⁻, Cl⁻ | Sₙ2 attack by halide on N-methyl group. | rsc.org |

| Dimethylanilinium | Br⁻ | Sublimation and dissociative vaporization. | buet.ac.bd |

Diazotization and Coupling Reactions

Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl at low temperatures. The mechanism involves the formation of the nitrosonium ion (NO⁺) as the key electrophile, which attacks the nucleophilic nitrogen of the amine.

For this compound, the diazotization reaction at the amino group is expected to proceed via this standard mechanism. The resulting diazonium salt, 2,3,4,6-tetramethyldiazonium chloride, can then be used in various substitution reactions (e.g., Sandmeyer reactions).

However, the subsequent azo coupling reaction, where the diazonium salt acts as an electrophile attacking an electron-rich aromatic ring (like a phenol (B47542) or another aniline), is severely hindered for highly substituted anilines. When considering the coupling of a diazonium salt with a hindered aniline like N,N,2,6-tetramethylaniline, the reaction often fails. researchgate.net This is due to steric inhibition of resonance. The ortho-methyl groups prevent the amino group from donating electron density into the ring via resonance. As a result, the para-position is not sufficiently activated (i.e., not nucleophilic enough) to be attacked by the weakly electrophilic diazonium ion. researchgate.net This effect makes successful azo coupling with such sterically crowded anilines very difficult to achieve.

Derivatization and Functionalization Strategies for Tetramethylanilines

N-Functionalization of the Amine Moiety

The primary amine group of 2,3,4,6-tetramethylaniline is a key site for functionalization, allowing for the introduction of a wide array of substituents. These reactions are fundamental to altering the molecule's properties and incorporating it into larger, more complex structures.

One common strategy is N-alkylation , which can be achieved through various methods. For instance, reductive amination using aldehydes or ketones in the presence of a reducing agent provides a straightforward route to secondary and tertiary amines. A notable example is the N-methylation of anilines, which can be accomplished using reagents like methyl iodide or dimethyl sulfate. acs.org More recently, methods utilizing carbon dioxide as a C1 source for N-methylation have been developed, offering a greener alternative. acs.org For example, 2,6-dimethylaniline (B139824) has been N-methylated to yield N,N,2,6-tetramethylaniline. acs.org The steric hindrance imposed by the ortho-methyl groups in this compound can influence the reaction conditions required for efficient N-functionalization. acs.org

N-Arylation reactions, such as the Buchwald-Hartwig amination, allow for the formation of a carbon-nitrogen bond between the aniline (B41778) and an aryl halide, leading to the synthesis of diarylamines. These reactions are typically catalyzed by palladium or copper complexes.

Furthermore, the amine group can undergo acylation to form amides. This is often achieved by reacting the aniline with an acyl chloride or an acid anhydride (B1165640). Acylation is a crucial step in many synthetic sequences as it can protect the amine group, modify its electronic properties, or introduce a new functional handle for further transformations.

Another important N-functionalization is the formation of enamines . For example, the reaction of 2,4,6-trimethylaniline (B148799) with ethyl acetoacetate, catalyzed by Mexican bentonitic clay, yields (Z)-ethyl 3-(2,4,6-trimethylanilino)but-2-enoate. iucr.org This type of reaction highlights the utility of tetramethylanilines in synthesizing β-enamino esters, which are valuable intermediates for various bioactive heterocycles. iucr.org

The direct conversion of N-methyl groups to N-Boc (tert-butoxycarbonyl) groups represents a selective oxidative functionalization method for tertiary amines. uni-muenchen.de This transformation provides a pathway to N-Boc protected amines, which are widely used in organic synthesis. uni-muenchen.de

Ring Functionalization and Electrophilic Aromatic Substitution

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating amino group and the four methyl groups. lkouniv.ac.inbyjus.com The amino group is a powerful activating and ortho-, para-directing group due to the delocalization of its lone pair of electrons into the benzene (B151609) ring. lkouniv.ac.inbyjus.com The methyl groups also contribute to the ring's activation through their inductive and hyperconjugative effects.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation, known as an arenium ion, followed by the loss of a proton to restore aromaticity. dalalinstitute.com

Common electrophilic aromatic substitution reactions include:

Halogenation: Bromination of anilines can be so facile that it often leads to polysubstitution. For example, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. lkouniv.ac.inbyjus.com In the case of this compound, the positions of the methyl groups will direct the incoming electrophile.

Nitration: The nitration of anilines typically involves treatment with a mixture of nitric acid and sulfuric acid. However, the strongly acidic conditions can lead to the protonation of the amino group, forming an anilinium ion, which is a meta-directing group. byjus.com This can result in a mixture of ortho, meta, and para products.

Sulfonation: Reaction with sulfuric acid leads to the formation of anilinium hydrogen sulfate, which upon heating can rearrange to form sulfanilic acids. byjus.com

The steric hindrance from the four methyl groups on this compound plays a significant role in the regioselectivity of these reactions, potentially favoring substitution at less sterically hindered positions.

Recent advancements in C-H functionalization offer alternative strategies for ring functionalization. For example, metal-free arene C-H amination has been reported, providing a method to construct secondary aryl amines under mild conditions. researchgate.net In one study, mesitylene (B46885) was treated with in situ-generated TsONHMe in the presence of trifluoroacetic acid (TFA) to afford N,2,4,6-tetramethylaniline in moderate yield. researchgate.net

Derivatization for Enhanced Analytical Detection and Separation

Derivatization is a crucial technique in analytical chemistry to improve the detectability and separation of analytes. For aromatic amines like this compound, derivatization is often necessary for analysis by techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). nih.govresearchgate.net

Gas Chromatography (GC): Aromatic amines can be challenging to analyze directly by GC due to their polarity. nih.gov Derivatization is employed to reduce their polarity and improve their volatility and thermal stability. Common derivatization strategies for GC analysis include:

Acylation: Reaction with reagents like acetic anhydride to form more volatile acetamides. muni.cz

Diazotization followed by Iodination: The primary amine is converted to a diazonium salt, which is then displaced by iodide. This introduces a heavier halogen atom, which can be advantageous for detection by mass spectrometry (MS). psu.eduuni-due.de For instance, 2,4,6-trimethylaniline can be converted to 1-iodo-2,4,6-trimethylbenzene for GC-MS analysis. psu.eduuni-due.de

High-Performance Liquid Chromatography (HPLC): For HPLC analysis, derivatization can be used to introduce a chromophore or fluorophore to enhance UV or fluorescence detection. longdom.org

PMP Derivatization: 1-Phenyl-3-methyl-5-pyrazolone (PMP) is a common derivatizing agent for monosaccharides that can also be applied to amines. longdom.org

Coupling Reactions: In some spectrophotometric methods, carbaryl (B1668338) has been derivatized using coupling reagents like 2,4,6-trimethylaniline to form colored species for detection. scielo.br

The separation of isomers is a significant challenge in the analysis of aromatic amines. lcms.cz Chromatographic conditions, including the choice of column and mobile phase, must be carefully optimized to achieve the necessary resolution. nih.govlcms.cz Techniques like comprehensive two-dimensional gas chromatography (GCxGC) offer enhanced separation power for complex mixtures of isomers. psu.edu

Stir Bar Sorptive Extraction (SBSE): This sample preparation technique is used to extract and concentrate analytes from liquid samples. For polar compounds like aromatic amines, derivatization can be used to increase their hydrophobicity, thereby improving the extraction efficiency of SBSE. muni.cz

Below is a table summarizing some derivatization approaches for the analytical determination of aromatic amines.

| Analytical Technique | Derivatization Strategy | Derivatizing Agent(s) | Purpose |

| Gas Chromatography (GC) | Acylation | Acetic anhydride, Benzoyl chloride | Increase volatility, decrease polarity |

| Gas Chromatography (GC) | Diazotization and Iodination | Sodium nitrite (B80452), Hydriodic acid | Introduce a heavy atom for MS detection, decrease polarity |

| High-Performance Liquid Chromatography (HPLC) | PMP Derivatization | 1-Phenyl-3-methyl-5-pyrazolone (PMP) | Introduce a UV-absorbing chromophore |

| Spectrophotometry | Coupling Reaction | Carbaryl | Formation of a colored species for detection |

Utilization of Tetramethylanilines as Precursors for Ligand Design

The unique steric profile of the 2,3,4,6-tetramethylphenyl (isoduryl) group makes it an attractive substituent for ligands in transition metal catalysis. The presence of four methyl groups on the aniline ring provides significant steric bulk, which can be leveraged to create a protective pocket around a metal center. This steric shielding is instrumental in stabilizing reactive intermediates, promoting challenging chemical transformations, and influencing the selectivity of catalytic reactions.

Synthesis of Bulky N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and homogeneous catalysis due to their strong σ-donating properties and steric tuneability. Bulky NHC ligands, in particular, are known to stabilize metal centers and promote high catalytic activity.

The synthesis of bulky NHC ligands often begins with sterically hindered anilines. While anilines like 2,6-diisopropylaniline (B50358) and 2,4,6-trimethylaniline are commonly used, this compound serves as a precursor for a distinct class of NHCs. The general synthetic route involves the condensation of two equivalents of the aniline with glyoxal (B1671930) to form a diimine, followed by reduction and cyclization with an orthoformate to generate the imidazolium (B1220033) salt precursor. Deprotonation of this salt yields the free carbene, which can then be coordinated to a metal center. The resulting NHC ligand, bearing two isoduryl N-substituents, provides a unique steric and electronic environment that can be exploited in various catalytic applications.

Preparation of Diamine and Diimine Ligands

Diamine and diimine ligands are fundamental in coordination chemistry and are widely used in catalysis, particularly for polymerization and asymmetric synthesis. Diimine ligands, often synthesized through the condensation of an amine with a 1,2-dicarbonyl compound, are valuable due to their straightforward preparation and tunable properties.

Starting from this compound, diimine ligands can be prepared by reacting it with α-dicarbonyl compounds such as 2,3-butanedione (B143835) or benzil. The resulting α-diimine ligands possess bulky isoduryl groups that influence the coordination geometry and reactivity of the corresponding metal complexes. Subsequent reduction of these diimine ligands, typically with a reducing agent like sodium borohydride, yields the corresponding chiral or achiral 1,2-diamine ligands. These diamines can serve as key components in catalysts for asymmetric hydrogenation and transfer hydrogenation reactions. A patent has noted the potential use of this compound in forming catalyst components where diimine structures act as chelating ligands google.com.

Development of Pincer Ligands for Transition Metal Catalysis

Pincer ligands are tridentate ligands that bind to a metal center in a meridional fashion, forming a highly stable, rigid coordination environment. This rigidity often imparts high thermal stability and unique reactivity to the metal complexes, making them effective catalysts for a range of transformations, including dehydrogenation, C-H activation, and cross-coupling reactions.

The development of pincer ligands based on the this compound framework involves incorporating this bulky aniline into a larger molecular scaffold. For example, an NNN-pincer ligand can be synthesized by linking two isodurylamino groups to a central pyridine (B92270) ring. The steric bulk of the isoduryl substituents can create a well-defined catalytic pocket and prevent catalyst deactivation pathways such as dimerization.

Role in Catalytic Systems and Processes

Ligands derived from this compound have shown significant promise in various catalytic systems, particularly those involving late transition metals like rhodium and ruthenium. The steric hindrance provided by the isoduryl groups is critical for achieving high efficiency and selectivity in these processes.

Rhodium-Catalyzed Transformations

Rhodium complexes are powerful catalysts for a wide array of organic transformations, including hydroformylation, hydrogenation, and C-H activation. The performance of these catalysts is heavily dependent on the ligand environment. NHC and pincer ligands derived from this compound can be used to modulate the activity of rhodium catalysts. For instance, Rh(I) complexes bearing bulky NHC ligands are known to be effective in hydrosilylation and hydroboration reactions. The steric bulk of the isoduryl-substituted NHC can enhance the stability of the catalytic species and influence the regioselectivity of the reaction.

Ruthenium Olefin Metathesis Catalysis

Ruthenium-catalyzed olefin metathesis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon double bonds with high efficiency and functional group tolerance. The development of second-generation Grubbs-type catalysts, which feature an NHC ligand, marked a significant advancement in this field.

The use of bulky NHC ligands is crucial for the stability and activity of these ruthenium catalysts. NHC ligands derived from this compound can be incorporated into ruthenium metathesis catalysts. The significant steric shield provided by the isoduryl groups helps to stabilize the highly reactive 14-electron intermediate in the catalytic cycle, leading to improved catalyst lifetime and turnover numbers. These robust catalysts are particularly valuable for challenging metathesis reactions, such as the formation of tetrasubstituted olefins and ring-closing metathesis to form macrocycles.

Applications and Supramolecular Chemistry of this compound Derivatives

Derivatives of this compound are significant compounds in materials science and catalysis. Their unique structural and electronic properties, stemming from the substituted aniline core, make them valuable precursors and building blocks in various advanced chemical applications. This article explores their role in catalysis, supramolecular chemistry, and polymer science.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT methods are used to determine the optimized molecular structure, which corresponds to the lowest energy conformation of the molecule.

Electronic Structure and Geometry Optimization: For 2,3,4,6-tetramethylaniline, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to predict its three-dimensional geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The calculations would yield key structural parameters such as:

Bond Lengths: The distances between bonded atoms (e.g., C-N, C-C, C-H).

Bond Angles: The angles formed by three connected atoms (e.g., C-N-H, C-C-C).

Dihedral Angles: The torsional angles that define the orientation of the methyl groups and the amino group relative to the benzene (B151609) ring.

The presence of a methyl group at the ortho position (position 2) next to the amino group would likely cause steric hindrance, leading to a non-planar arrangement of the -NH2 group with respect to the aromatic ring. This twisting is a critical feature that DFT can quantify precisely.

Reactivity Prediction: DFT is also instrumental in predicting molecular reactivity. By calculating the electron density distribution, one can identify electron-rich and electron-poor regions of the molecule. For instance, the nitrogen atom of the amino group is expected to be a nucleophilic center, while the aromatic ring, activated by electron-donating methyl and amino groups, would be susceptible to electrophilic attack.

Quantum Chemical Descriptors and Molecular Basicity Quantification (pKa)

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help quantify its properties. For anilines, a key property is basicity, which is experimentally measured by the pKa value of its conjugate acid.

Computational methods can predict pKa values by calculating the Gibbs free energy change of the protonation reaction. Several theoretical descriptors correlate with basicity:

Proton Affinity: The negative of the enthalpy change for the gas-phase protonation of the molecule.

Charge on the Nitrogen Atom: A higher negative charge on the amino nitrogen generally correlates with higher basicity.

Ionization Potential: The energy required to remove an electron.

For substituted anilines, basicity is a function of both electronic and steric effects. The four electron-donating methyl groups on this compound increase the electron density on the nitrogen atom, which would be expected to increase its basicity compared to aniline (B41778). However, steric hindrance from the ortho-methyl group can affect the solvation of the protonated form, a factor that computational models must account for to yield accurate pKa predictions in solution. In the related compound N,N,2,6-tetramethylaniline, steric hindrance forces the dimethylamino group out of the plane of the benzene ring, which inhibits resonance and localizes the lone pair on the nitrogen, making it a stronger base. chemzipper.comdoubtnut.comdoubtnut.comdoubtnut.com A similar, though less pronounced, effect would be anticipated for this compound.

HOMO-LUMO Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. wikipedia.orgossila.com

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy level indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy level indicates a better electron acceptor.

For this compound, the HOMO is expected to be a π-orbital with significant contributions from the aromatic ring and the nitrogen lone pair. The LUMO is likely to be a π*-antibonding orbital of the benzene ring. researchgate.net

The HOMO-LUMO energy gap (ΔE) is a crucial quantum chemical descriptor that provides insights into the kinetic stability and chemical reactivity of a molecule. ossila.com

A large HOMO-LUMO gap suggests high stability and low reactivity.

A small HOMO-LUMO gap suggests low stability and high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ossila.com

DFT calculations can provide the energies of these orbitals and thus the energy gap. For substituted anilines, electron-donating groups like methyl groups tend to raise the HOMO energy and decrease the HOMO-LUMO gap, making the molecule more reactive towards electrophiles. researchgate.net

Table 1: Hypothetical Frontier Orbital Data for this compound (Note: The following values are illustrative and not based on specific experimental or published computational results for this exact molecule.)

| Parameter | Hypothetical Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.20 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -0.85 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Energy Gap (ΔE) | 4.35 | Indicates chemical reactivity and kinetic stability. |

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is a mapped surface of electron distribution that defines the space a molecule occupies in a crystal.

By analyzing the Hirshfeld surface and generating 2D fingerprint plots, one can decompose the complex network of intermolecular interactions into contributions from different types of atomic contacts. For a molecule like this compound, this analysis would reveal the nature and extent of non-covalent interactions, such as:

H···H contacts: Typically the most abundant interactions, arising from the numerous hydrogen atoms on the methyl groups and the aromatic ring.

C···H/H···C contacts: Interactions between carbon and hydrogen atoms.

N···H/H···N contacts: Hydrogen bonds involving the amino group, which are crucial for determining the packing structure.

Studies on similar crystalline organic compounds show that these interactions can be precisely quantified. For example, in a crystal of a different complex amine, H···H interactions might contribute over 50% to the total surface contacts, with O···H/H···O and C···H/H···C interactions also being significant. nih.gov This type of analysis provides a deep understanding of the forces governing the crystal packing.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the detailed step-by-step mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, most importantly, transition states.

For this compound, one could computationally study various reactions, such as its oxidation or its reaction with atmospheric radicals. For instance, a study on the reaction of 4-methyl aniline with hydroxyl (OH) radicals used DFT (M06-2X) and coupled-cluster (CCSD(T)) methods to explore different reaction pathways, including OH addition to the ring and H-atom abstraction from the amino or methyl groups. mdpi.comresearchgate.net Such studies calculate the activation energies for each pathway, allowing for the determination of the most favorable reaction mechanism and the prediction of reaction kinetics. mdpi.comresearchgate.net This approach reveals which products are most likely to form under specific conditions.

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Studies

While DFT is excellent for static properties of single molecules, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their ensembles. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

For this compound, MD simulations could be used to:

Explore Conformational Space: Analyze the rotation of the amino and methyl groups and the flexibility of the molecule in different environments (e.g., in a solvent or in the gas phase).

Study Solvation: Investigate how solvent molecules (like water) arrange around the solute and form hydrogen bonds with the amino group.

Simulate Bulk Properties: For a large number of molecules, MD can predict properties of the liquid state, such as density and diffusion coefficients.

These simulations provide a bridge between the microscopic properties of a single molecule and the macroscopic properties of the material.

Environmental Transformation Pathways and Advanced Analytical Detection

Degradation Mechanisms of Aromatic Amines in Environmental Matrices

Aromatic amines, including 2,3,4,6-tetramethylaniline, can enter the environment through various industrial and agricultural activities. imrpress.com Once in the environment, these compounds are subject to several degradation processes that determine their fate and persistence. The primary degradation mechanisms include photodegradation, oxidation, and microbial degradation. imrpress.comnih.govnih.gov

Photodegradation: In aqueous environments, aromatic amines can be degraded by sunlight. sid.irresearchgate.net This process, known as photodegradation, involves the absorption of light energy, which can lead to the breakdown of the molecule. The rate and extent of photodegradation are influenced by factors such as pH, the presence of photosensitizers, and the intensity of solar radiation. sid.irresearchgate.net For instance, the photodegradation of some aniline (B41778) derivatives has been shown to be more effective in alkaline conditions. sid.irresearchgate.net The presence of photocatalysts like titanium dioxide (TiO2) can significantly enhance the degradation rate of aromatic amines under UV irradiation. sid.irresearchgate.netmdpi.com

Oxidation: Chemical oxidation is another significant pathway for the degradation of aromatic amines in the environment. tandfonline.comrsc.org Ozone (O3) is a powerful oxidant that can react with aromatic amines in both water and soil. tandfonline.comresearchgate.netacs.orgmdpi.com Ozonation can lead to the formation of various intermediates, including nitrosobenzene (B162901) and nitrobenzene, which can be further oxidized to carbon dioxide. researchgate.net The efficiency of ozonation depends on factors such as soil moisture content and the solubility of the contaminant. researchgate.net

Interaction with Soil and Sediments: In soil and sediments, aromatic amines can undergo various interactions, including adsorption and covalent binding to humic substances. imrpress.comacs.org These processes can reduce the bioavailability of the compounds, making them less susceptible to microbial degradation. acs.org However, the degradation of aromatic compounds bound to humic acid can be facilitated by the combined action of sunlight and microorganisms.

Biotransformation and Biodegradation of Substituted Anilines

Microbial degradation is a crucial process in the removal of substituted anilines from the environment. nih.govjst.go.jp A variety of microorganisms, including bacteria and fungi, have been shown to metabolize these compounds. nih.govresearchgate.net The biodegradation of substituted anilines can occur under both aerobic and anaerobic conditions. researchgate.netresearchgate.net

Under aerobic conditions, the initial step in the bacterial degradation of many anilines is the oxidation of the aromatic ring by an aniline oxygenase to form a catechol. nih.govnih.gov This catechol is then further degraded through ortho- or meta-cleavage pathways. nih.gov The substrate specificity of aniline oxygenase can be influenced by the size and type of substituents on the aniline ring. nih.gov For example, some enzymes show lower activity towards anilines with larger substituents. nih.gov

Several bacterial strains have been identified that can utilize aniline and its derivatives as a sole source of carbon, nitrogen, and energy. jst.go.jpnih.gov For instance, Delftia sp. AN3 can degrade high concentrations of aniline, and its degradation pathway involves the enzymes aniline dioxygenase and catechol 2,3-dioxygenase. nih.gov Similarly, Moraxella sp. strain G can mineralize various chloro- and bromo-substituted anilines. nih.gov

The rate of biodegradation can be influenced by environmental factors such as pH, temperature, and the presence of other carbon and nitrogen sources. nih.govresearchgate.net Some studies have shown that the addition of an extra nitrogen source can enhance the biodegradation of aniline and its chlorinated derivatives. researchgate.net

Enzymatic transformation of substituted anilines is also a promising area of research for bioremediation. nih.govresearchgate.net Nitroreductase enzymes, for example, can be used for the synthesis of anilines from nitroaromatic compounds under mild conditions. nih.gov

Analytical Methodologies for Detection and Quantification

Accurate detection and quantification of this compound in environmental and biological samples are essential for monitoring its presence and understanding its fate. nih.gov Various analytical techniques are employed for this purpose, with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most prominent. nih.gov

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds like this compound. oup.comnih.govvt.edu The coupling of gas chromatography with tandem mass spectrometry (GC-MS/MS) offers high sensitivity and selectivity, allowing for the detection of trace levels of analytes in complex matrices. oup.comnih.govcoresta.org

In GC-MS analysis, the sample is first injected into the gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase of the column. oup.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification. oup.com The use of multiple reaction monitoring (MRM) in GC-MS/MS further enhances selectivity by monitoring specific precursor-to-product ion transitions. nih.gov

LC-MS/MS is a versatile and highly sensitive technique for the analysis of a wide range of compounds, including those that are not amenable to GC analysis due to their low volatility or thermal instability. nih.govacs.orgnih.govmdpi.com It is particularly well-suited for the analysis of aromatic amines in complex matrices such as urine, textiles, and environmental water samples. nih.govnih.gov

In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). nih.govmdpi.com The separated analytes are then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. acs.orgmdpi.com Tandem mass spectrometry is then used for detection and quantification, providing excellent selectivity and sensitivity. nih.govacs.org

Effective sample preparation is crucial for accurate and reliable analysis of this compound, especially at trace levels. nih.govnih.gov The choice of sample preparation technique depends on the matrix and the analytical method used. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME). nih.govtandfonline.comresearchgate.net

SPE is a widely used technique for the extraction and preconcentration of aromatic amines from aqueous samples. tandfonline.comresearchgate.nettandfonline.com It offers advantages over LLE, such as reduced solvent consumption and higher recovery rates. tandfonline.com Various sorbents can be used in SPE, including C18 and styrene-divinylbenzene copolymers. tandfonline.comtandfonline.com

Derivatization is often employed in GC-MS analysis of aromatic amines to improve their volatility, thermal stability, and chromatographic behavior. thermofisher.comnih.govnih.govyoutube.comjfda-online.com Common derivatization reactions include silylation, acylation, and alkylation. youtube.comjfda-online.com For example, aniline can be derivatized with reagents like 4-carbethoxyhexafluorobutyryl chloride or 2,2,2-trichloroethyl chloroformate to produce derivatives with excellent GC-MS properties. nih.govnih.gov In LC-MS analysis, derivatization can be used to enhance ionization efficiency and sensitivity. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.